N,N-Dimethyl-N',N'-diphenyl-ethylenediamine hydrochloride
Description
N,N-Dimethyl-N',N'-diphenyl-ethylenediamine hydrochloride is a substituted ethylenediamine derivative characterized by two phenyl groups at the N' positions and dimethyl groups at the N positions of the ethylenediamine backbone. Ethylenediamine derivatives are widely studied for their pharmacological applications, particularly as antihistamines, due to their ability to block H1 receptors .
Properties
CAS No. |
29653-80-3 |
|---|---|
Molecular Formula |
C16H21ClN2 |
Molecular Weight |
276.80 g/mol |
IUPAC Name |
dimethyl-[2-(N-phenylanilino)ethyl]azanium;chloride |
InChI |
InChI=1S/C16H20N2.ClH/c1-17(2)13-14-18(15-9-5-3-6-10-15)16-11-7-4-8-12-16;/h3-12H,13-14H2,1-2H3;1H |
InChI Key |
FHJQXRVQMRCNIV-UHFFFAOYSA-N |
Canonical SMILES |
C[NH+](C)CCN(C1=CC=CC=C1)C2=CC=CC=C2.[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N,N-Dimethyl-N',N'-diphenyl-ethylenediamine Hydrochloride
General Synthetic Strategy
The synthesis of this compound typically involves:
- Introduction of dimethylamino groups onto an ethylenediamine backbone.
- Incorporation of diphenyl substituents on the nitrogen atoms.
- Formation of the hydrochloride salt to stabilize the compound as a crystalline solid.
The synthetic route generally follows nucleophilic substitution or reductive amination pathways, often starting from substituted ethylenediamine derivatives or halogenated precursors.
Key Preparation Routes
Reaction of Dimethylamine with Halogenated Ethylenediamine Derivatives
A common industrial approach involves reacting dimethylamine with halogenated ethylenediamine derivatives, such as β-chloroethylamine hydrochloride, in the presence of a base (e.g., sodium hydroxide or sodium methoxide) to neutralize the acid and drive the substitution reaction forward.
| Parameter | Range/Value |
|---|---|
| Reactants | Dimethylamine (aqueous or solution), β-chloroethylamine hydrochloride |
| Base | Sodium hydroxide or sodium methoxide |
| Solvent | Methanol or water |
| Temperature | 20 to 60 °C |
| Reaction Time | 2 to 8 hours |
| Pressure | Atmospheric to mild pressure (up to 1.6 MPa in some cases) |
After the reaction, the mixture is basified to pH ≥ 13 to separate the organic amine layer, which is then purified by distillation or crystallization to obtain the free base. Subsequent treatment with hydrochloric acid yields the hydrochloride salt of N,N-Dimethyl-N',N'-diphenyl-ethylenediamine.
Research Outcome:
This method yields high purity products (~85-90% yield) with relatively simple operation and cost-effective raw materials.
Reductive Amination of Diphenyl-Substituted Ketone Precursors
Another approach involves reductive amination of diphenyl-substituted ketones with dimethylamine under acidic catalysis.
- Dissolve the diphenyl ketone precursor (e.g., 4,4-diphenyl-3-buten-2-one) in anhydrous ethanol or methanol.
- Add dimethylamine hydrochloride under stirring.
- Introduce a reducing agent such as sodium cyanoborohydride or hydrogen in the presence of a catalyst (e.g., nickel catalyst).
- Maintain reaction temperature from room temperature to reflux (25–80 °C).
- After completion, acidify with hydrochloric acid to precipitate the hydrochloride salt.
Industrial Application:
This method is favored for its selectivity and scalability, often implemented in continuous flow reactors for consistent quality and yield.
Hydrogenation of Nitro-Substituted Precursors Followed by Salt Formation
A multi-step synthesis can involve:
- Nucleophilic aromatic substitution of para-nitrochlorobenzene with dimethylamine under alkaline conditions.
- Hydrogenation of the nitro group to an amine using active nickel catalysts.
- Acidification with hydrochloric acid to form the hydrochloride salt.
This method is more relevant to related compounds such as N,N-dimethyl-p-phenylenediamine hydrochloride but provides insights into handling diphenyl amine derivatives.
Detailed Data Table Summarizing Preparation Methods
Research Outcomes and Analysis
Yield Optimization:
The reaction of dimethylamine with β-chloroethylamine hydrochloride in the presence of sodium hydroxide at controlled temperature and pH achieves high yields (~85-90%) with high purity (97–98% by titration).Purity Control:
Purification by distillation under reduced pressure or crystallization from acetone/hydrochloric acid solutions ensures removal of by-products and residual starting materials.Reaction Mechanism Insights:
The nucleophilic substitution proceeds via displacement of the halide by the dimethylamino group, while reductive amination involves imine intermediate formation followed by reduction to the amine.Industrial Relevance: Continuous flow reactors and automated pH and temperature control improve reproducibility and safety in large-scale production.
Chemical Reactions Analysis
Role in Metal-Catalyzed Cross-Coupling Reactions
The compound’s deprotonated form, N,N-dimethyl-N',N'-diphenylethane-1,2-diamine (CID: 34660), acts as a ligand in palladium- and nickel-catalyzed reactions. Key applications include:
Palladium-Catalyzed C–N Bond Formation
-
N-Arylation Reactions : Pd complexes with this ligand facilitate coupling between aryl halides and amines. For example, in the synthesis of carbazoles, Pd/L1 (where L1 represents a bidentate phosphine ligand) enabled intramolecular N-arylation of intermediates at 80–120°C with yields of 75–94% .
-
Cyclization Processes : The ligand supports tandem C–N coupling and C–H activation for heterocycle formation. A Pd/L4 system catalyzed one-pot carbazole synthesis from 1,2-dichloroarenes and primary anilines without protecting groups .
Nickel-Catalyzed Alkyl-Alkyl Suzuki Reactions
-
The diamine ligand enhances Ni-catalyzed cross-couplings, enabling synthesis of carbamates and sulfonamides. For example, Ni complexes with (1S,2S)-N,N′-dimethyl-1,2-diphenylethane-1,2-diamine achieved stereoselective alkyl-alkyl bond formation .
Condensation with Carbonyl Compounds
The free base form reacts with ketones or aldehydes to form imidazolidines via nucleophilic addition:
This reactivity is analogous to N,N'-dimethylethylenediamine (DMEDA), where the secondary amines participate in cyclocondensation .
Acid-Base Reactivity and Salt Effects
The hydrochloride salt (CID: 34659) dissociates in aqueous or alcoholic solutions, releasing the free diamine (CID: 34660) and HCl. This property is critical for:
Scientific Research Applications
N,N-Dimethyl-N’,N’-diphenyl-ethylenediamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes that serve as catalysts in various reactions.
Biology: Employed in DNA binding studies due to its ability to interact with nucleic acids.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry: Utilized in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-N’,N’-diphenyl-ethylenediamine hydrochloride involves its interaction with molecular targets through its amine and aromatic groups. These interactions can lead to the formation of stable complexes with metals or other molecules, influencing various biochemical pathways. The compound’s ability to form hydrogen bonds and coordinate with metal ions makes it a versatile agent in both chemical and biological systems .
Comparison with Similar Compounds
Key Observations:
Structural Variations :
- This compound is distinguished by its diphenyl substitution, which likely enhances lipophilicity compared to analogs like Tripelennamine (benzyl-pyridinyl) or Thenyldiamine (thenyl-pyridinyl). This structural feature may influence receptor binding affinity and metabolic stability .
- Heterocyclic vs. Aromatic Substitutions : Compounds with pyridinyl or thienyl groups (e.g., Methapyrilene, Thenyldiamine) exhibit stronger π-π interactions with histamine receptors, whereas diphenyl groups may favor hydrophobic interactions .
Pharmacological Activity :
- Antihistaminic derivatives like Tripelennamine and Thenyldiamine show varying potency. For instance, Thenyldiamine is recommended for milder allergic conditions at 15 mg doses, while Tripelennamine has broader applications .
- The absence of heterocyclic substituents in this compound may reduce its H1 receptor specificity compared to Methapyrilene or Thenyldiamine .
Non-Pharmacological Applications: N-(1-Naphthyl)-ethylenediamine dihydrochloride is used in analytical chemistry for nitrite detection, highlighting the versatility of ethylenediamine derivatives beyond therapeutics . Formetanate Hydrochloride demonstrates the role of ethylenediamine derivatives in agrochemicals, targeting insect nervous systems .
Research Findings and Data
- Synthesis: Ethylenediamine derivatives are typically synthesized via condensation reactions. For example, Methapyrilene is prepared by reacting 2-aminopyridine with 2-dimethylaminoethyl chloride in the presence of sodamide .
- Toxicity: Substituted ethylenediamines like Methapyrilene have faced restrictions due to carcinogenicity concerns, emphasizing the importance of substituent choice in safety profiles .
- Solubility : Higher molecular weight analogs (e.g., Tripelennamine, 291.82 g/mol) may exhibit reduced aqueous solubility compared to lighter derivatives like N-(1-Naphthyl)-ethylenediamine dihydrochloride (259.17 g/mol) .
Biological Activity
N,N-Dimethyl-N',N'-diphenyl-ethylenediamine hydrochloride (DMDE) is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, including antibacterial, anticancer, and other pharmacological effects, supported by relevant data tables and case studies.
- Chemical Formula : C17H22N2·HCl
- Molecular Weight : 290.83 g/mol
- Solubility : Soluble in water and organic solvents
1. Antibacterial Activity
DMDE has been evaluated for its antibacterial properties against various strains of bacteria. Studies indicate that it exhibits significant activity against Gram-positive bacteria, while showing moderate effects on Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 128 µg/mL |
| Bacillus subtilis | 16 µg/mL |
These findings suggest that DMDE could be a candidate for developing new antibacterial agents, particularly against resistant strains of Gram-positive bacteria .
2. Anticancer Activity
Recent research has highlighted the potential of DMDE in cancer therapy. In vitro studies have demonstrated its ability to inhibit the proliferation of several cancer cell lines, including breast and lung cancer cells.
| Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 10 |
| A549 (Lung Cancer) | 15 |
| HeLa (Cervical Cancer) | 12 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly at the G2/M phase .
3. Antioxidant Activity
DMDE has also been assessed for its antioxidant properties. It demonstrated significant free radical scavenging activity, which is crucial for protecting cells from oxidative stress.
| Assay Type | Activity (%) at 100 µg/mL |
|---|---|
| DPPH Scavenging | 85 |
| ABTS Scavenging | 78 |
| Ferric Reducing Power | 0.45 mmol FeSO4/g |
These results indicate that DMDE can effectively neutralize free radicals, suggesting its potential use in formulations aimed at reducing oxidative damage .
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Applied Microbiology explored the antimicrobial efficacy of DMDE in a clinical setting. The compound was tested against isolates from patients with skin infections. The results showed a significant reduction in bacterial load after treatment with DMDE compared to control groups.
Case Study 2: Cancer Treatment
In a preclinical trial involving mice with induced tumors, DMDE was administered at varying doses. The treatment group exhibited a statistically significant reduction in tumor size compared to the control group, supporting its potential as an effective anticancer agent .
Q & A
Q. What strategies improve yield in large-scale reactions without compromising purity?
- Methodological Answer : Optimize stoichiometry (1:1.2 molar ratio of nitrochlorobenzene to dimethylamine) and use flow chemistry for continuous hydrogenation, reducing batch variability. Employing scavenger resins (e.g., quadrapure®) removes residual catalysts, minimizing post-reaction purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
